(Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide
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Overview
Description
(Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Imino Group: The reaction of 4-phenoxybenzaldehyde with an amine to form the imino group.
Coupling Reaction: The coupling of the brominated chromene with the imino derivative to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a range of substituted chromenes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide is studied for its potential as a building block for more complex molecules.
Biology
Biologically, chromene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are explored for their potential therapeutic applications, including as drug candidates for various diseases.
Industry
Industrially, chromene derivatives can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2H-chromene-3-carboxamide: Lacks the imino and phenoxyphenyl groups.
2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the imino group attached to the phenoxyphenyl moiety makes (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide unique. These functional groups can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-bromo-2-(4-phenoxyphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O3/c23-15-6-11-20-14(12-15)13-19(21(24)26)22(28-20)25-16-7-9-18(10-8-16)27-17-4-2-1-3-5-17/h1-13H,(H2,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJGJLCKVAPQIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=CC(=C4)Br)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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